

Application Notes and Protocols: Thalidomide-Piperazine 5-fluoride (TP-5F)

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Compound of Interest

Compound Name: Thalidomide-Piperazine 5-fluoride

Cat. No.: B8086657

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Introduction

Thalidomide-Piperazine 5-fluoride (TP-5F) is a novel, third-generation immunomodulatory imide drug (IMiD) that demonstrates potent anti-neoplastic and immunomodulatory activities. Structurally, TP-5F is a derivative of thalidomide, incorporating a piperazine moiety and a fluorine atom to enhance its pharmacokinetic profile and target engagement. TP-5F functions as a molecular glue, binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is critical for the anti-myeloma activity of TP-5F.

In Vitro Applications

Anti-proliferative Activity in Multiple Myeloma Cell Lines

TP-5F exhibits potent anti-proliferative effects on various multiple myeloma (MM) cell lines. The IC₅₀ values for cell viability are typically in the nanomolar range.

Table 1: In Vitro Anti-proliferative Activity of TP-5F in Human MM Cell Lines (72h incubation)

Cell Line	IC50 (nM)
MM.1S	8.5
H929	12.3
U266	25.1

| RPMI 8226 | 18.7 |

Protocol 1: Cell Viability Assay (MTT Assay)

- Cell Seeding: Seed MM cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Compound Treatment: Prepare serial dilutions of TP-5F in DMSO and further dilute in culture medium. The final DMSO concentration should not exceed 0.1%. Add 100 μ L of the diluted compound to the respective wells. Include vehicle control (0.1% DMSO) and blank (medium only) wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Solubilization: Carefully remove the supernatant and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

Ikaros (IKZF1) and Aiolos (IKZF3) Degradation

TP-5F induces the degradation of Ikaros and Aiolos in a time- and concentration-dependent manner.

Table 2: In Vitro Degradation of Ikaros and Aiolos by TP-5F in MM.1S Cells (6h incubation)

Compound	DC50 (nM) - Ikaros	DC50 (nM) - Aiolos
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| TP-5F | 2.5 | 1.8 |

Protocol 2: Western Blot for Ikaros/Aiolos Degradation

- **Cell Treatment:** Seed MM.1S cells at a density of 1×10^6 cells/mL and treat with varying concentrations of TP-5F for 6 hours.
- **Cell Lysis:** Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE and Transfer:** Load equal amounts of protein (20-30 μ g) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Densitometry Analysis:** Quantify the band intensities and normalize to the loading control. Calculate the DC50 (concentration required to induce 50% degradation) values.

In Vivo Applications

Anti-tumor Efficacy in a Multiple Myeloma Xenograft Model

TP-5F demonstrates significant anti-tumor activity in a subcutaneous MM.1S xenograft mouse model.

Table 3: In Vivo Anti-tumor Efficacy of TP-5F in MM.1S Xenograft Model

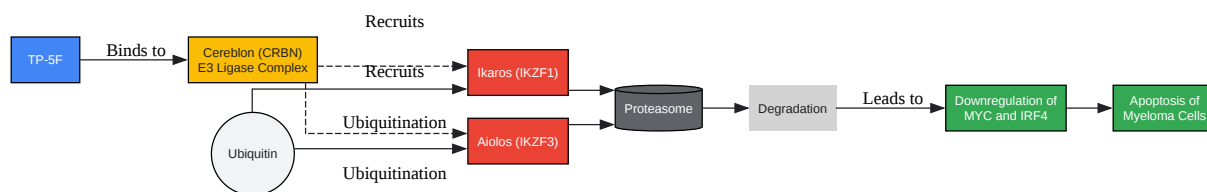
Treatment Group	Dose (mg/kg, p.o., daily)	Tumor Growth Inhibition (%)
Vehicle	-	0
TP-5F	10	75

| TP-5F | 30 | 92 |

Protocol 3: Murine Xenograft Model for Multiple Myeloma

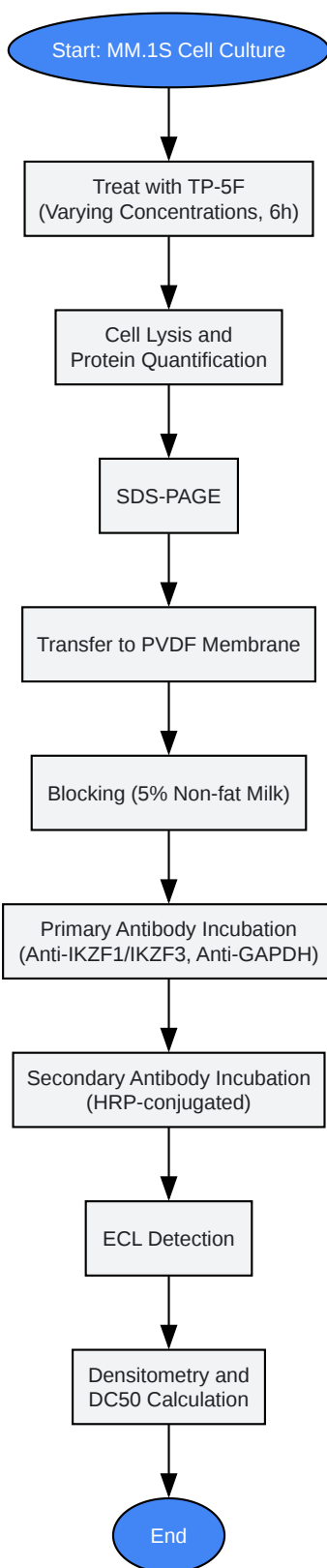
- **Cell Implantation:** Subcutaneously inject 5×10^6 MM.1S cells in 100 μ L of a 1:1 mixture of RPMI-1640 and Matrigel into the right flank of 6-8 week old female NOD/SCID mice.
- **Tumor Growth and Randomization:** Monitor tumor growth using calipers. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
- **Dosing:** Prepare TP-5F in a suitable vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage (p.o.) at the indicated doses. The vehicle group receives the vehicle alone.
- **Monitoring:** Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Endpoint and Analysis:** At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics). Calculate the percentage of tumor growth inhibition (TGI).

Signaling Pathways and Workflows



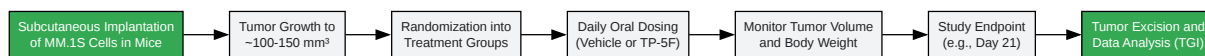
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Caption: Mechanism of action of TP-5F in multiple myeloma cells.



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Caption: Experimental workflow for Western blot analysis.



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Caption: Workflow for the in vivo multiple myeloma xenograft study.

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